molecular formula C22H20N2O3 B2486288 ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate CAS No. 328539-98-6

ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate

Cat. No.: B2486288
CAS No.: 328539-98-6
M. Wt: 360.413
InChI Key: MDQUIPSRCPJTLM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a carbamoyl group attached to a 1,2-dihydroacenaphthylenyl ring system. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2-dihydroacenaphthylenyl intermediate: This step involves the reduction of acenaphthylene to form 1,2-dihydroacenaphthylene.

    Carbamoylation: The 1,2-dihydroacenaphthylenyl intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with 4-aminobenzoic acid: The resulting carbamoyl intermediate is coupled with 4-aminobenzoic acid under suitable conditions to form the desired product.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols replace the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzenesulfonyl: This compound has a sulfonyl group instead of a benzoate moiety, leading to different chemical properties and reactivity.

    Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzenecarboxylate: Similar structure but with a carboxylate group, affecting its solubility and interaction with biological molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-21(25)16-8-11-17(12-9-16)23-22(26)24-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,2,6-7H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUIPSRCPJTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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